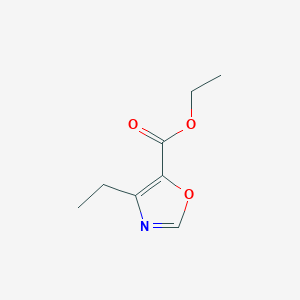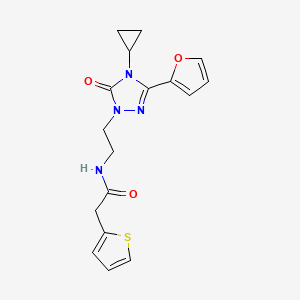
N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is a chemical compound with the molecular formula C11H12N2O.C2H2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be formed by cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.
Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Methylation: The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base.
Formation of Oxalate Salt: The oxalate salt is formed by reacting the amine with oxalic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Halogenated compounds (e.g., chloroform, bromoethane) and strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated isoxazoles or other substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the synthesis of various pharmaceuticals and organic intermediates. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: Isoxazole derivatives, including this compound, have shown biological activity, making them useful in studying biological processes and developing new drugs.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic properties.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. It is also used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Isoxazole: The parent compound, isoxazole, is structurally similar but lacks the phenyl and methyl groups.
3-Methyl-5-phenylisoxazole: This compound is similar but does not have the methanamine or oxalate groups.
Sulfamethoxazole: A different class of compound but shares the isoxazole ring structure.
Uniqueness: N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is unique due to its combination of the isoxazole ring, phenyl group, and methanamine oxalate moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C2H2O4/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXGVYNLHWXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2795260.png)


![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)



![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)

![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795280.png)

![N-(2,2-dimethoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2795282.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)
